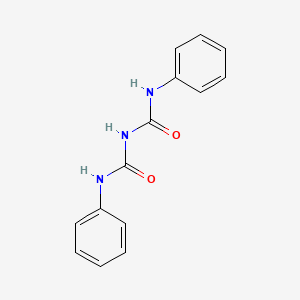

N,N'-Diphenyldicarbonimidic diamide

Description

Contextualization within Amidic and Imidic Compound Chemistry

Amides and imides are fundamental functional groups in organic chemistry, forming the backbone of countless natural and synthetic molecules. Amides, characterized by a carbonyl group bonded to a nitrogen atom, are the building blocks of proteins and are found in numerous pharmaceuticals and polymers. researchgate.net Imides, containing two acyl groups bonded to a single nitrogen atom, are known for their enhanced stability and are key components in high-performance polymers. unl.edu

N,N'-Diphenyldicarbonimidic diamide (B1670390) can be considered a derivative of biuret (B89757), which is a dicarbonimidic diamide. The presence of both amide-like and imide-like characteristics within the dicarbonimidic diamide moiety places this compound at an interesting intersection of these two important classes of organic molecules. Its reactivity and properties are influenced by the electronic effects of the phenyl substituents and the hydrogen-bonding capabilities of the N-H protons.

Significance of the Dicarbonimidic Diamide Moiety in Contemporary Chemical Systems

The dicarbonimidic diamide moiety, the central functional group of N,N'-Diphenyldicarbonimidic diamide, is of considerable interest in modern chemical research. This structural unit, with its two carbonyl groups and three nitrogen atoms, provides multiple coordination sites for metal ions, making it a versatile ligand in coordination chemistry. The ability to form stable complexes with various metals opens up possibilities for the development of new catalysts, sensors, and materials with unique electronic and photophysical properties.

Furthermore, the arrangement of hydrogen bond donors and acceptors in the dicarbonimidic diamide moiety allows for the formation of well-defined supramolecular assemblies. These self-assembled structures, governed by non-covalent interactions, are at the forefront of materials science, with potential applications in areas such as crystal engineering, drug delivery, and the development of functional organic materials.

Scope and Research Trajectories of this compound Studies

Current research on this compound and related compounds is exploring several promising avenues. One key area of investigation is its application in materials science. The rigid nature of the molecule, coupled with its capacity for strong intermolecular interactions, makes it a candidate for the development of thermally stable polymers and organic frameworks. orientjchem.org

In the realm of coordination chemistry, studies are likely to focus on the synthesis and characterization of novel metal complexes with this compound as a ligand. The electronic properties of these complexes can be tuned by varying the metal center and the substituents on the phenyl rings, leading to the design of materials with specific catalytic or optical properties.

Future research may also delve into the biological activities of this compound derivatives. The structural similarity to biuret, which has known biological roles, suggests that this class of compounds could be explored for potential applications in medicinal chemistry. The synthesis of a variety of substituted analogs will be crucial for establishing structure-activity relationships and for optimizing the desired properties for specific applications. The general synthesis for this compound involves the reaction of phenylisocyanate with urea (B33335). ontosight.ai

Compound Data

Below are tables detailing some of the known properties of this compound and a related compound for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₄O₂ |

| Molecular Weight | 284.28 g/mol ontosight.ai |

| IUPAC Name | 1,5-Diphenyl-1,3,5-triazapentane-2,4-dione ontosight.ai |

| CAS Number | 28584-90-9 ontosight.ai |

| Appearance | White solid ontosight.ai |

Table 2: Comparative Compound - Dicarbonimidic diamide (Biuret)

| Property | Value |

| Molecular Formula | C₂H₅N₃O₂ |

| Molecular Weight | 103.08 g/mol |

| Melting Point | 185-190 °C (decomposes) chemspider.com |

| Solubility | Soluble in alcohol, very slightly soluble in ether chemspider.com |

Structure

3D Structure

Properties

CAS No. |

28584-90-9 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1-phenyl-3-(phenylcarbamoyl)urea |

InChI |

InChI=1S/C14H13N3O2/c18-13(15-11-7-3-1-4-8-11)17-14(19)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18,19) |

InChI Key |

QCEAZVJAZBUHIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N,n Diphenyldicarbonimidic Diamide

Catalyzed Synthesis from Phenylisocyanate and Urea (B33335) Precursors

The most direct route to N,N'-Diphenyldicarbonimidic diamide (B1670390) involves the reaction between phenylisocyanate and urea. This condensation reaction is typically facilitated by a catalyst to enhance reaction rates and yields.

Mechanistic Investigations of Urea-Isocyanate Condensation

The condensation of urea with an isocyanate to form a biuret (B89757) structure is a well-established reaction. The generally accepted mechanism involves the nucleophilic attack of a nitrogen atom from urea on the electrophilic carbon of the isocyanate group. This initial attack forms a tetrahedral intermediate, which then undergoes proton transfer and subsequent rearrangement to yield the stable biuret linkage.

Recent studies employing Density Functional Theory (DFT) have provided deeper insights into the catalyzed mechanism. For instance, in the presence of a Lewis acid catalyst like boron trichloride (B1173362) (BCl₃), the reaction pathway is altered. The catalyst can activate the isocyanate by coordinating to the oxygen or nitrogen atom, increasing its electrophilicity. One proposed mechanism suggests that an adduct of the Lewis acid with trace amounts of water can act as a Brønsted acid catalyst. This acid protonates the isocyanate, making it more susceptible to nucleophilic attack by urea. The reaction then proceeds through a series of catalytic cycles to form the final biuret product.

Influence of Catalyst Systems on Reaction Efficiency and Selectivity

The choice of catalyst significantly impacts the efficiency and selectivity of the synthesis of N,N'-Diphenyldicarbonimidic diamide. Both Lewis acids and bases can be employed to promote the reaction.

Lewis Acid Catalysis: Lewis acids such as boron trichloride (BCl₃) and aluminum complexes have been investigated for their ability to catalyze the formation of biuret and related compounds from isocyanates. While these catalysts can activate the isocyanate, the yields can be modest under certain conditions. For example, the use of BCl₃ as a catalyst for the reaction of phenyl isocyanate has been shown to produce the corresponding biuret, though optimization of reaction conditions is crucial for achieving high yields.

Base Catalysis: Basic catalysts can also be employed, which typically operate by deprotonating the urea, thereby increasing its nucleophilicity towards the isocyanate. While detailed studies specifically on the base-catalyzed synthesis of this compound are less common in the literature, the general principles of base-catalyzed urea reactions suggest that this could be a viable approach. However, side reactions, such as the trimerization of the isocyanate to form isocyanurates, can be a competing pathway, and the selectivity is highly dependent on the catalyst and reaction conditions.

| Catalyst Type | Example Catalyst | General Effect on Reaction |

| Lewis Acid | Boron Trichloride (BCl₃) | Activates the isocyanate, potentially leading to biuret formation. Yields can be variable. |

| Lewis Acid | Aluminum Complexes | Can catalyze the trimerization of isocyanates, but may also promote biuret formation. |

| Base | Tertiary Amines | Can deprotonate urea, increasing its nucleophilicity. May also catalyze isocyanate trimerization. |

Alternative Synthetic Routes to this compound Derivatives

Beyond the direct condensation of phenylisocyanate and urea, several other synthetic strategies can be employed to generate derivatives of this compound, allowing for greater structural diversity.

Approaches Involving Amine Boranes for Diamide Formation

Amine-boranes are versatile reagents in organic synthesis, known for their reducing capabilities. While not a direct method for the synthesis of this compound itself, they can be utilized in pathways leading to the precursor amines. For instance, substituted anilines, which are precursors to the corresponding phenylisocyanates or can be used in urea-forming reactions, can be synthesized via reductions of nitroarenes using amine-borane complexes. The reactivity of amine-boranes is dependent on the nature of the amine and the substituents, allowing for a degree of selectivity in these reductions. Although the direct use of amine boranes for the formation of the diamide bond in this specific context is not widely reported, their role in precursor synthesis is a notable consideration in multi-step synthetic designs.

Directed Metallation-Borylation Methods in this compound Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This strategy can be applied to N,N'-diarylureas to introduce substituents onto the phenyl rings, thereby creating derivatives of this compound. The urea moiety itself can act as a directed metalation group (DMG), guiding a strong base like sec-butyllithium (B1581126) to deprotonate the ortho-position of one of the aryl rings. The resulting aryllithium species can then be quenched with an electrophile, such as a boronic ester, to introduce a boryl group. This borylated intermediate can then participate in further cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of substituents. nih.govmit.edumit.eduorganic-chemistry.orgacs.org This method offers a precise way to build molecular complexity on the N,N'-diphenylbiuret scaffold. nih.gov

A study has shown that unsymmetrical N,N'-diarylureas can be regioselectively alkylated at the more sterically hindered nitrogen atom. nih.gov The resulting mono-N-alkylated ureas then undergo directed metalation to the ring attached to the alkylated nitrogen, allowing for selective functionalization. nih.gov

Multi-Step Synthesis Strategies for Structural Diversification

Multi-step synthetic sequences provide a robust platform for the creation of a diverse library of this compound derivatives, particularly unsymmetrical ones. A notable strategy involves the palladium-catalyzed C-N cross-coupling reaction. nih.govmit.edumit.eduorganic-chemistry.orgacs.org

This approach can be conceptualized as a two-stage process:

Monosubstitution: A protected urea, such as benzylurea, is coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand. Following the coupling, the protecting group is removed to yield a mono-aryl urea.

Disubstitution: The resulting mono-aryl urea is then subjected to a second palladium-catalyzed C-N coupling with a different aryl halide to afford an unsymmetrical N,N'-diarylurea.

This methodology allows for the independent variation of both aryl groups, providing access to a wide array of structurally diverse N,N'-diarylureas, which are direct analogues of this compound.

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

A comprehensive understanding of the reaction kinetics and thermodynamics is essential for the optimization of the synthesis of this compound (1,3-Diphenylguanidine). While detailed quantitative data such as rate laws, activation energies, and specific thermodynamic values for the synthesis reactions are not extensively reported in publicly available literature, a qualitative analysis based on established chemical principles and the described synthetic methods can provide valuable insights.

Reaction Kinetics

The rate of formation of 1,3-Diphenylguanidine from thiocarbanilide (B123260) is influenced by several factors, including the concentration of reactants, temperature, pressure, and the presence and concentration of catalysts.

The reactions are typically not instantaneous, with reaction times ranging from several minutes in continuous flow reactors to several hours in batch processes. chemicalbook.comgoogle.com For example, in a patented process using iron(III) oxide, the synthesis of the diphenyl thiourea (B124793) precursor takes 5-6 hours. In the subsequent desulfurization to DPG, the reaction time is also a critical parameter.

The temperature has a significant effect on the reaction rate. The synthesis is generally carried out at elevated temperatures, such as 50°C to 75°C, indicating that the reactions have a notable activation energy barrier to overcome. google.comprepchem.com Increasing the temperature generally increases the reaction rate, but it can also lead to the formation of undesirable byproducts and the polymerization of intermediates like carbodiphenylimide. google.com

The use of catalysts, such as copper(II) acetate, is crucial for achieving high reaction rates and yields under milder conditions. chemicalbook.comprepchem.com The catalyst concentration is a key variable, with the reaction rate expected to increase with catalyst loading up to an optimal point. In continuous processes, the residence time in the reactor is a critical kinetic parameter that is carefully controlled. chemicalbook.com For instance, a residence time of 3 minutes in a microchannel reactor has been reported. chemicalbook.com

The pressure, particularly when a gaseous reactant like oxygen is used, is another important kinetic parameter. Higher oxygen pressure can increase the rate of the oxidative desulfurization reaction. chemicalbook.comprepchem.com

Thermodynamic Considerations

The thermodynamic data for the dissolution of 1,3-Diphenylguanidine in various organic solvents has been studied, providing information on the enthalpy and entropy of dissolution. This data is crucial for the purification of the compound via crystallization but does not directly describe the thermodynamics of its formation.

Coordination Chemistry of N,n Diphenyldicarbonimidic Diamide and Its Analogs

Ligand Design and Electronic Properties of Dicarbonimidic Diamides

N,N'-Diphenyldicarbonimidic diamide (B1670390) possesses the chemical formula C₁₄H₁₃N₃O₂. The structure is characterized by a central urea (B33335) core flanked by two phenyl groups, which significantly influence its electronic properties and steric profile. The ligand contains multiple potential donor atoms: two carbonyl oxygens and three nitrogen atoms. This polydentate nature allows for various coordination modes, including acting as a bidentate or a bridging ligand.

The electronic properties of dicarbonimidic diamides are heavily influenced by the substituents on the nitrogen atoms. In the case of N,N'-Diphenyldicarbonimidic diamide, the electron-withdrawing nature of the phenyl groups can affect the electron density on the donor atoms, thereby influencing the stability and properties of the resulting metal complexes. The presence of these aromatic rings also introduces the possibility of π-stacking interactions in the solid state, which can play a role in the supramolecular assembly of the coordination compounds.

Research on structurally related biuret (B89757) and dithiobiurea ligands provides insight into the electronic behavior of this class of compounds. The coordination of metal ions typically occurs through the deprotonated amide/imide nitrogen atoms and the carbonyl/thiocarbonyl oxygen/sulfur atoms, forming stable chelate rings. The specific donor atoms involved can be tuned by the reaction conditions, such as pH.

Complexation with Transition Metal Ions

The versatile coordination behavior of this compound and its analogs makes them suitable ligands for a variety of transition metal ions. The d-block metals, with their partially filled d-orbitals, can form complexes with diverse geometries and electronic properties.

The coordination of this compound with d-block metals is expected to primarily involve the nitrogen and oxygen donor atoms. Based on studies of analogous biuret and dithiobiurea complexes, several coordination modes are plausible.

Palladium(II): Palladium(II) complexes with related dithiobiurea ligands have been synthesized and structurally characterized. In these complexes, the ligand often acts as a bidentate N,S-donor, forming a stable five-membered chelate ring. For dinuclear palladium(II) complexes with 1,6-disubstituted-2,5-dithiobiureas, the deprotonated ligand bridges two metal centers. nih.govcsic.es Given the square planar preference of Pd(II), complexes with this compound are likely to adopt this geometry, potentially with the ligand coordinating in a bidentate N,N or N,O fashion.

Copper(II): The interaction of copper(II) with biuret-like structures is well-known from the Biuret test, where a characteristic color change indicates the formation of a coordination complex. wikipedia.orgbyjus.com In this test, Cu(II) ions form a chelate complex with the peptide-like bonds in an alkaline solution, coordinating to the nitrogen atoms. wikipedia.orgbyjus.com This suggests that this compound would readily form complexes with Cu(II), likely involving coordination through the deprotonated nitrogen atoms to form a square planar or distorted octahedral geometry. The Jahn-Teller effect, common for d⁹ Cu(II) ions, may lead to distortions from ideal geometries. Studies on copper(II) complexes with other polypyridyl ligands have shown both distorted square-pyramidal and octahedral geometries. rsc.org

Manganese(II): Manganese(II) is known to form complexes in various coordination numbers, commonly six-coordinate octahedral geometries. rsc.orgnih.govbg.ac.rs For this compound, coordination to Mn(II) would likely involve the nitrogen and oxygen atoms, potentially leading to the formation of monomeric or polymeric structures depending on the stoichiometry and reaction conditions. Spectroscopic studies on Mn(II) complexes with related ligands have been used to elucidate their electronic structure and geometry. escholarship.org

The stoichiometry of metal-ligand complexes is a critical factor that dictates the structure and properties of the resulting compound. The ratio of metal to ligand can be determined using various spectrophotometric methods, such as the mole-ratio method and Job's method of continuous variations.

Table 1: Plausible Stoichiometries of Metal Complexes with Dicarbonimidic Diamide Analogs

| Metal Ion | Plausible Stoichiometry (Metal:Ligand) | Reference |

| Lanthanides(III) | 1:1, 1:2 | nih.gov |

| Actinides(III) | 1:1, 1:2, 1:3, 1:4 | nih.gov |

| Palladium(II) | 2:1 (dinuclear) | nih.govcsic.es |

This table is based on data for analogous ligand systems and represents potential stoichiometries for this compound complexes.

Spectroscopic techniques are indispensable for the characterization of coordination compounds, providing information about the electronic structure, geometry, and bonding.

UV-Vis Spectroscopy: The electronic absorption spectra of transition metal complexes provide valuable information about d-d transitions and charge-transfer bands. bath.ac.uk For this compound complexes, UV-Vis spectroscopy would be expected to show shifts in the absorption bands of the ligand upon coordination, as well as the appearance of new bands in the visible region corresponding to d-d transitions of the metal ion. nih.govresearchgate.netnih.gov The position and intensity of these bands can help in determining the coordination geometry of the metal center. For example, the UV-Vis spectra of Ni(II) complexes can distinguish between octahedral and square-planar geometries. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species, such as complexes of Cu(II) and Mn(II). researchgate.net The EPR spectrum provides information about the electronic environment of the unpaired electron(s), including the symmetry of the complex and the nature of the metal-ligand bonding. escholarship.orgresearchgate.net For a Cu(II) complex of this compound, the g-values and hyperfine coupling constants obtained from the EPR spectrum would be indicative of the coordination geometry and the degree of covalency in the metal-ligand bonds. Similarly, the EPR spectrum of a Mn(II) complex would reveal details about its spin state and local symmetry. escholarship.org

Table 2: Expected Spectroscopic Features for Metal Complexes of Dicarbonimidic Diamides

| Spectroscopic Technique | Expected Information | Reference |

| UV-Vis Spectroscopy | d-d transitions, charge-transfer bands, coordination geometry | bath.ac.uknih.gov |

| EPR Spectroscopy | Electronic environment of paramagnetic metal ions, symmetry, metal-ligand bond character | escholarship.orgresearchgate.netresearchgate.net |

This table summarizes the general information that can be obtained from these spectroscopic techniques for transition metal complexes.

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of f-block elements is of significant interest due to their applications in areas such as nuclear fuel reprocessing and medical imaging. The larger ionic radii and higher coordination numbers of lanthanides and actinides compared to d-block metals lead to different coordination behaviors.

Solvent extraction is a widely used technique for the separation of lanthanides and actinides. researchgate.netnih.govresearchgate.netyoutube.commdpi.com The efficiency and selectivity of this process are highly dependent on the nature of the extracting ligand. Amide-containing ligands, such as diglycolamides (DGAs), have shown considerable promise for the extraction of f-block elements. nih.govresearchgate.net

While there is no specific data on the use of this compound in solvent extraction, its structural features suggest it could have potential as an extractant. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms could lead to selective interactions with the hard Lewis acidic lanthanide and actinide ions. The affinity and selectivity of such a ligand would be influenced by factors including the pH of the aqueous phase, the nature of the organic diluent, and the presence of synergistic agents. iaea.orgcapes.gov.br

Studies on related N-donor heterocyclic ligands have shown that subtle changes in the ligand structure can significantly impact the separation factors between actinides and lanthanides. nih.govcapes.gov.br For this compound, the bulky phenyl groups might influence the extraction efficiency and selectivity through steric effects. Further research is needed to evaluate the potential of this ligand and its analogs in solvent extraction systems for the separation of f-block elements.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound's Coordination and Supramolecular Chemistry

The requested article framework, focusing on "Structural Insights from EXAFS and X-ray Crystallography of Lanthanide Complexes" and the "Role of this compound as a Multidentate Ligand in Supramolecular Assemblies," presupposes the existence of a body of research that does not appear to be in the public domain. Searches for crystal structures of lanthanide complexes with 1,3-Diphenylguanidine, as well as for Extended X-ray Absorption Fine Structure (EXAFS) data for such complexes, did not yield specific results. researchgate.net

While the coordination chemistry of lanthanide ions with a wide variety of nitrogen- and oxygen-donating ligands is a vast and active area of research, the focus has been on other classes of molecules such as Schiff bases, macrocycles, and various amides. researchgate.netnih.govnih.govnih.gov These studies often detail the synthesis, spectroscopic characterization, and structural analysis of the resulting complexes. rsc.org However, this compound does not feature in the available literature as a ligand of interest in this context.

Similarly, the field of supramolecular chemistry, which explores the formation of complex assemblies through non-covalent interactions, has utilized a plethora of specifically designed multidentate ligands to construct intricate one-, two-, and three-dimensional structures. The design of these ligands typically involves strategic placement of binding sites to direct the assembly process. There is no evidence in the surveyed literature to suggest that this compound has been specifically employed as a multidentate ligand for the construction of such supramolecular assemblies.

The existing body of knowledge on 1,3-Diphenylguanidine is primarily centered on its industrial applications, its toxicological profile, and its presence as an environmental contaminant. nih.govresearchgate.netnih.gov Its chemical properties are well-characterized in various chemical databases. nih.govchemspider.com

Catalytic Applications of N,n Diphenyldicarbonimidic Diamide and Its Metal Complexes

N,N'-Diphenyldicarbonimidic Diamide (B1670390) as a Ligand in Homogeneous Catalysis

Guanidines, including N,N'-Diphenyldicarbonimidic diamide, are recognized as excellent N-donor ligands due to their ability to delocalize a positive charge across the CN₃ moiety. This property leads to the formation of strongly basic and highly nucleophilic compounds capable of coordinating with a variety of metals. fao.orgarkat-usa.org The introduction of different substituents on the guanidine (B92328) framework can modulate the basicity, nucleophilicity, and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. fao.orgarkat-usa.org While guanidines are widely used as strong Brønsted bases in organic chemistry, the catalytic applications of their metal complexes are a growing field of interest. rsc.org

The direct formation of amide bonds from less reactive precursors is a significant goal in organic synthesis. While many methods rely on stoichiometric activating agents, catalytic approaches offer a more sustainable alternative. mdpi.com Guanidinium (B1211019) salts, the protonated form of guanidines, are known to be effective activating agents in amide bond formation. mdpi.com

Interestingly, a common peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is itself a guanidinium salt, has been repurposed for the guanylation of amines. acs.org This reaction highlights the reactivity of the guanidinium core, where highly nucleophilic amines can directly attack the coupling reagent, leading to the formation of a guanylated amine instead of the expected amide bond. acs.org While this demonstrates the reactivity of guanidinium species, the direct catalytic application of this compound or its metal complexes for the formation of amide bonds is not extensively documented in the reviewed literature. General strategies for catalytic amide synthesis often involve other types of catalysts, such as those based on boron or various transition metals. rsc.org

The catalytic activity of guanidines and their derivatives is often attributed to their ability to act as strong Brønsted bases or as nucleophilic catalysts. rsc.org The conjugate acid, the guanidinium ion, can participate in catalysis through hydrogen bonding, activating either a nucleophile or an electrophile, or in some cases, both simultaneously in a bifunctional manner. rsc.orgacs.org

A mechanistic study on the guanidine-catalyzed chemical fixation of CO₂ with 2-aminobenzonitrile (B23959) has shown that the reaction likely proceeds through a general base mechanism. rsc.org In this pathway, the guanidine acts as a strong base to facilitate the initial reaction of CO₂ with the amine. rsc.org The resulting guanidinium ion then plays a crucial role in stabilizing intermediates and lowering energy barriers for subsequent steps in the catalytic cycle. rsc.org Although a specific, detailed catalytic cycle for every application of this compound is not available, these general principles provide a framework for understanding its potential mechanistic pathways. For instance, in reactions involving CO₂, it is plausible that DPG initiates the process by activating a substrate through deprotonation, and its corresponding guanidinium ion stabilizes charged intermediates throughout the cycle.

Heterogeneous Catalysis Incorporating this compound Derivatives

The incorporation of this compound and its derivatives into solid supports has led to the development of robust and recyclable heterogeneous catalysts.

Guanidine derivatives have been successfully used to functionalize supports for metal nanoparticles, leading to enhanced catalytic activity and stability. For example, guanidine supported on magnetic Fe₃O₄ nanoparticles has been prepared and utilized as a highly recoverable nanocatalyst. rsc.org This catalyst demonstrated high efficiency in the cyanosilylation of carbonyl compounds. rsc.org The guanidine moiety in this system is crucial for the catalytic activity.

In another study, palladium nanoparticles were supported on guanidine-modified reduced graphene oxide. researchgate.net The guanidine functionalization provides an excellent scaffold for anchoring the palladium nanoparticles, leading to a highly active photocatalyst. researchgate.net Similarly, guanidine-functionalized magnetic bimetallic metal-organic frameworks (MOFs) have been developed, showcasing the versatility of guanidine derivatives in creating advanced catalytic materials. acs.org

Table 1: Examples of Guanidine-Functionalized Supports for Nanoparticle Catalysis

| Support Material | Metal Nanoparticle | Catalytic Application | Reference |

| Magnetic Fe₃O₄ | - | Cyanosilylation of carbonyls | rsc.org |

| Reduced Graphene Oxide | Palladium | Photocatalytic Hydrogen Evolution | researchgate.net |

| Magnetic Hf/Ti-MOF | - | Selective enrichment of phosphopeptides | acs.org |

The quest for clean energy has driven research into efficient catalysts for the hydrogen evolution reaction (HER). Guanidine derivatives have emerged as promising components in photocatalytic systems for hydrogen production. A notable example is the use of palladium nanoparticles supported on guanidine-modified reduced graphene oxide as a photocatalyst for water splitting. researchgate.net This system demonstrated a significant turnover frequency for hydrogen generation at room temperature. researchgate.net The advantages of this approach include the ease of synthesis of the photocatalyst, high yields, and the ability to reuse the catalyst under mild, additive-free reaction conditions. researchgate.net In this system, the guanidine-functionalized support plays a critical role in stabilizing the palladium nanoparticles and facilitating the photocatalytic process.

The chemical fixation of carbon dioxide (CO₂) and the reduction of dinitrogen (N₂) are pivotal for sustainable chemical synthesis. This compound has been shown to be effective in promoting the carboxylative cyclization of homopropargyl amines with CO₂ at ambient temperature and pressure when used in combination with a silver salt. rsc.org A mechanistic study of this reaction revealed that the multifunctional nature of DPG is critical for the reaction's success. rsc.org

While the role of this compound in CO₂ reduction is documented, its application in N₂ reduction is not well-established in the current literature. The catalytic reduction of N₂ to ammonia (B1221849) is a significant challenge, and current research in this area primarily focuses on transition metal complexes with other types of specialized ligands. acs.org

Modulation of Catalytic Activity and Selectivity Through Ligand Modification

The catalytic performance of metal complexes derived from this compound, a member of the broader class of guanidinate ligands, can be finely tuned through strategic modifications of the ligand framework. These modifications primarily revolve around altering the electronic properties and steric environment of the catalyst's active site. Such adjustments can profoundly influence the catalyst's activity, selectivity, and stability in a variety of chemical transformations.

Electronic and Steric Effects of Substituents on Catalytic Performance

The introduction of substituents onto the phenyl rings of the this compound ligand provides a powerful tool for modulating the electronic and steric characteristics of the resulting metal complexes. These changes directly impact the metal center's electron density and the spatial arrangement around it, which are critical factors in catalytic cycles.

Electronic Effects:

The electronic nature of the substituents on the aryl groups can significantly alter the electron-donating or electron-withdrawing properties of the ligand. Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, increase the electron density on the nitrogen atoms. This enhanced electron donation to the metal center can, in turn, influence the stability of various intermediates in a catalytic cycle. For instance, in reactions involving oxidative addition, a more electron-rich metal center may facilitate this step. Conversely, electron-withdrawing groups (EWGs) like nitro or trifluoromethyl groups decrease the electron density on the metal. This can be advantageous in catalytic steps where a more electrophilic metal center is required, such as in certain nucleophilic attack steps.

A systematic study on the electronic effects of substituents on related fac-M(bpy-R)(CO)3 (M = Mn, Re) complexes for CO2 electroreduction demonstrated that electron-withdrawing substituents shift the reduction potentials to more positive values, while electron-donating groups have the opposite effect. frontiersin.org This highlights the general principle that the electronic properties of a ligand directly influence the redox potential and, consequently, the catalytic activity of the metal center. frontiersin.org In the context of this compound complexes, one could anticipate a similar trend. For example, in a hypothetical cross-coupling reaction, the rate of reductive elimination might be accelerated by electron-withdrawing groups that can stabilize the reduced state of the metal.

Steric Effects:

The steric bulk of the substituents on the this compound ligand plays a crucial role in controlling the selectivity of the catalyst. Bulky substituents in the ortho-positions of the phenyl rings can create a more crowded environment around the metal center. This steric hindrance can influence the coordination of substrates, favoring the approach of less bulky reactants and thereby enhancing regioselectivity or stereoselectivity.

For instance, in olefin polymerization catalysis using pyridylamido-type catalysts, it has been shown through computational studies that hindered substituents on the aniline (B41778) fragments can enhance the stereoselectivity of propene polymerization. nih.gov This is attributed to the "buttressing effect," where bulky groups push the N-aryl ring closer to the active site, thus influencing the orientation of the incoming monomer. nih.gov Similarly, in palladium-catalyzed reactions, the steric properties of phosphine (B1218219) ligands have been shown to significantly affect the rates of reductive elimination of diaryl ethers. researchgate.net

To illustrate the potential impact of substituents, the following table presents hypothetical data based on established principles for a generic catalytic reaction.

| Substituent (para-position) | Electronic Effect | Steric Hindrance | Hypothetical Conversion (%) | Hypothetical Selectivity (%) |

| -H | Neutral | Low | 75 | 80 |

| -CH3 | Electron-donating | Low | 85 | 78 |

| -OCH3 | Electron-donating | Medium | 82 | 85 |

| -CF3 | Electron-withdrawing | Medium | 65 | 90 |

| -tBu | Electron-donating | High | 70 | 95 |

This table is illustrative and based on general principles of catalyst design. Actual results would depend on the specific reaction and metal center.

Confined Microenvironments in Polymeric Nanoreactors for Catalysis

The immobilization of this compound-based catalysts within the confined microenvironments of polymeric nanoreactors offers a promising strategy to enhance their catalytic performance and facilitate their recovery and reuse. academie-sciences.fr Polymeric nanoreactors are typically formed by the self-assembly of amphiphilic block copolymers in a solvent, creating core-shell structures where the catalyst can be encapsulated within the hydrophobic core. researchgate.netacademie-sciences.fr

This encapsulation provides several advantages. Firstly, the polymer shell can protect the catalyst from the bulk reaction medium, potentially preventing deactivation pathways such as aggregation or reaction with undesired species. researchgate.net Secondly, the microenvironment within the nanoreactor core can be tailored to be significantly different from the bulk solution in terms of polarity and substrate concentration. This can lead to enhanced reaction rates and selectivities, mimicking the active sites of enzymes. researchgate.net

The introduction of catalytic sites into these nanoreactors can be achieved by either polymerizing a monomer that is pre-functionalized with the catalyst or by coordinating a metal complex to a ligand that is already part of the polymer chain. academie-sciences.fr For this compound, a derivative with a polymerizable group could be synthesized and then copolymerized to form the nanoreactor. Alternatively, a polymer with pendant coordinating groups could be used to anchor a pre-formed this compound metal complex.

Research on various catalytic systems has demonstrated the effectiveness of this approach. For example, palladium nanoparticles incorporated into nanogels have shown to be effective and reusable catalysts for Mizoroki-Heck reactions. academie-sciences.fr Similarly, polymeric core-shell micelles incorporating a chiral palladium pyridinooxazoline catalyst have been successfully used as nanoreactors for the aqueous asymmetric synthesis of flavanones. researchgate.net

The table below summarizes the potential benefits of utilizing polymeric nanoreactors for catalysis with this compound complexes, based on findings from related systems.

| Feature | Description | Potential Advantage for this compound Catalysis |

| Catalyst Protection | The polymer shell isolates the catalyst from the bulk environment. researchgate.net | Increased catalyst lifetime and stability. |

| Enhanced Local Concentration | Substrates can partition into the nanoreactor core, increasing their effective concentration near the catalyst. researchgate.net | Higher reaction rates. |

| Modified Selectivity | The confined space and specific interactions within the core can influence the transition states of the reaction. academie-sciences.fr | Improved regio-, chemo-, or stereoselectivity. |

| Facilitated Recovery and Reuse | The catalyst-containing polymer can be easily separated from the reaction mixture. researchgate.netacademie-sciences.fr | More sustainable and cost-effective catalytic processes. |

| Compatibility with Biphasic Catalysis | Nanoreactors can be designed to be soluble in one phase of a biphasic system, simplifying product separation. academie-sciences.fr | Efficient separation of catalyst from products. |

Theoretical and Computational Investigations of N,n Diphenyldicarbonimidic Diamide

Quantum Chemical Studies (e.g., DFT, Ab Initio)

Quantum chemical calculations, including both semi-empirical and ab initio methods, have been pivotal in understanding the molecular structure and properties of N,N'-diphenylguanidine. These computational approaches allow for the detailed examination of electronic structure, bonding, and the prediction of spectroscopic data.

Quantum chemical calculations, such as MNDO-PM3 and AMI methods, have been employed to investigate the molecular structure of N,N'-diphenylguanidine. researchgate.net These studies have revealed that the molecule preferentially exists as an asymmetric tautomer with a primary basic center located at the C=N- bond. researchgate.net This finding is critical for understanding its chemical reactivity.

The bonding characteristics of DPG are further illuminated by its electronic properties. The presence of phenyl groups attached to the guanidine (B92328) core significantly influences the electron distribution within the molecule. The delocalization of electrons across the guanidine group and the phenyl rings contributes to its stability and specific chemical behaviors.

Table 1: Calculated Electronic Properties of N,N'-Diphenylguanidine

| Property | Value | Method | Reference |

| Molecular Weight | 211.2624 g/mol | - | nist.gov |

| Molecular Formula | C₁₃H₁₃N₃ | - | nist.gov |

Note: This table presents fundamental molecular properties. More advanced electronic structure data from DFT calculations, such as orbital energies and charge distributions, are context-dependent on the specific study and computational parameters used.

Computational methods are also utilized to predict the spectroscopic signatures of N,N'-diphenylguanidine, which can then be compared with experimental data for validation. For instance, calculations that take into account the anharmonicity of vibrations have been shown to produce results that are in close agreement with experimental IR spectral data. researchgate.net The NIST Chemistry WebBook provides access to experimental IR and UV/Visible spectra for N,N'-diphenylguanidine, which can serve as a benchmark for computational predictions. nist.govnist.gov

Table 2: Key Spectroscopic Data for N,N'-Diphenylguanidine

| Spectrum Type | Key Features/Notes | Reference |

| Infrared (IR) | Data available in the NIST Chemistry WebBook. | nist.gov |

| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook. | nist.gov |

| UV/Visible | Data available in the NIST Chemistry WebBook. | nist.gov |

Molecular Dynamics Simulations of N,N'-Diphenyldicarbonimidic Diamide (B1670390) Systems

While specific molecular dynamics (MD) simulation studies solely focused on N,N'-diphenylguanidine are not extensively detailed in the available literature, the principles of MD can be applied to understand its behavior in various environments.

Experimental and theoretical studies on N,N'-diphenylguanidine in nonpolar and low-polar solvents have demonstrated the formation of hydrogen-bonded cyclic self-associates. researchgate.net This suggests that in a solution, DPG molecules interact strongly with each other. The nature of the solvent can influence these interactions. For example, DPG is soluble in ethanol, carbon tetrachloride, chloroform, and toluene, but only slightly soluble in water. nih.gov This solubility behavior is a direct consequence of the intermolecular forces between DPG and the solvent molecules.

The conformational landscape of N,N'-diphenylguanidine is determined by the rotational freedom around the C-N bonds. Quantum chemical calculations have shown that the molecule adopts an asymmetric tautomeric form. researchgate.net The phenyl groups can rotate, leading to different spatial arrangements. Intermolecular interactions are dominated by hydrogen bonding, which leads to the formation of cyclic dimers in solution. researchgate.net These interactions are crucial for its crystal packing and its behavior in condensed phases.

Computational Approaches for Reaction Mechanism Elucidation

Computational studies have been instrumental in understanding the reaction mechanisms involving N,N'-diphenylguanidine. For example, in its role as a vulcanization accelerator, DPG participates in complex chemical reactions with sulfur and other rubber components.

Furthermore, DFT calculations have been used to study the 1,3-dipolar cycloadditions of azides with guanidine. irb.hrmdpi.com These studies model the formation of different products and calculate the energy barriers for various reaction pathways, providing insights into the feasibility and selectivity of the reactions. irb.hrmdpi.com For instance, the uncatalyzed reaction of guanidine with azides has a high energy barrier, suggesting that the reaction would require drastic conditions. irb.hrmdpi.com Such computational analyses are essential for designing new synthetic routes and understanding the reactivity of guanidine-containing compounds like DPG.

Transition State Analysis in Synthesis and Catalysis

Theoretical and computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, with transition state analysis being a cornerstone of this endeavor. For N,N'-Diphenyldicarbonimidic diamide and related guanidine derivatives, computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surfaces of synthetic and catalytic pathways. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products.

A key area of investigation is the role of guanidine derivatives in catalysis. For instance, in reactions such as the aza-Michael addition followed by intramolecular cyclization, DFT calculations can be used to investigate the proposed reaction mechanism. nih.gov This involves calculating the transition state structures and the Gibbs free energies for the reaction pathways. nih.gov Such analyses help in understanding the reactivity of different tautomers of the guanidine catalyst and can be used to predict product ratios with reasonable accuracy. nih.gov

Computational studies on the 1,3-dipolar cycloadditions of azides with the guanidine C=N double bond also highlight the utility of transition state analysis. irb.hr DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(2d,p)), can determine the transition state structures for different modes of addition. irb.hrresearchgate.net The relative energies of these transition states reveal the kinetically favored reaction pathways. irb.hr Furthermore, vibrational analysis is crucial to confirm that a calculated structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. irb.hr

In the context of cocatalysis, such as in (S)-proline-catalyzed aldol (B89426) reactions, guanidinium (B1211019) salts can act as effective cocatalysts. nih.gov Theoretical modeling of the transition state complexes in these reactions can elucidate the role of the guanidine derivative in stabilizing the transition state, often through hydrogen bonding interactions. nih.gov By calculating the relative Gibbs energies of the stationary points along the reaction paths for the formation of different stereoisomers, the origins of enantioselectivity can be rationalized. nih.gov

The following table summarizes key aspects of transition state analysis in reactions involving guanidine-type structures, which are applicable to the study of this compound.

| Reaction Type | Computational Method | Key Findings from Transition State Analysis | References |

| aza-Michael/Cyclization | DFT (B3LYP, M06-2X) | Rationalization of product structural diversity, prediction of product ratios. | nih.gov |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-311+G(2d,p)) | Identification of energetically favorable reaction pathways, characterization of regioisomeric transition states. | irb.hrresearchgate.net |

| Aldol Reaction Cocatalysis | DFT | Elucidation of the role of the guanidinium cocatalyst in transition state stabilization and enantioselectivity. | nih.gov |

Energy and Charge Transfer Mechanisms in Complexes

This compound, with its electron-rich nitrogen centers and aromatic rings, has the potential to form charge-transfer (CT) complexes with suitable electron acceptor molecules. The study of the energetic and electronic properties of these complexes is a significant area of theoretical and computational research. These investigations provide insights into the nature of non-covalent interactions, electronic transitions, and the potential applications of these materials in fields like nonlinear optics and sensing.

The formation and stability of CT complexes can be thoroughly investigated using a combination of experimental techniques and computational modeling. Spectrophotometric methods can be used to determine the stoichiometry of the complex, which is often found to be 1:1 for similar systems. researchgate.net The stability of the complex in various solvents can be quantified by determining the association constant (KCT) and other thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). doi.orgnih.gov

From a computational standpoint, DFT is the workhorse for studying these complexes. researchgate.net By optimizing the geometry of the donor-acceptor pair, the interaction energies can be calculated, often with corrections for basis set superposition error (BSSE), to determine the stability of the complex. nih.gov Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO of the donor (the guanidine derivative) and the LUMO of the acceptor determines the energy of the charge-transfer transition. nih.gov

Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra of these complexes. doi.org This allows for the assignment of the observed absorption bands to specific electronic transitions, such as n→π* or π→π*, and to confirm the charge-transfer nature of the new absorption bands that appear upon complex formation. doi.orgnih.gov Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can further elucidate the extent of charge transfer and identify the electron-rich and electron-poor regions of the interacting molecules.

The table below presents typical parameters and computational methods used in the study of charge-transfer complexes relevant to this compound.

| Parameter/Analysis | Computational Method/Theory | Information Gained | References |

| Complex Stoichiometry | Job's Method, Photometric Titration | Molar ratio of donor to acceptor in the complex. | researchgate.net |

| Thermodynamic Parameters | van't Hoff Equation | Stability and spontaneity of complex formation (ΔG°, ΔH°, ΔS°). | doi.orgnih.gov |

| Interaction Energy | DFT with BSSE correction | Quantitative measure of the stability of the CT complex. | nih.gov |

| Electronic Transitions | TD-DFT | Assignment of absorption bands, confirmation of CT transitions. | doi.org |

| Molecular Orbitals | DFT | Understanding the nature of the charge transfer (HOMO-LUMO gap). | nih.gov |

Advanced Materials Research Incorporating N,n Diphenyldicarbonimidic Diamide Structures

Design and Fabrication of Functional Organic Materials

The design of functional organic materials involves the strategic selection of molecular precursors that can be assembled into larger, ordered structures. Key to this process is the use of monomers with specific functional groups that can undergo reliable, high-yield polymerization or condensation reactions. Polyureas, for instance, are a class of polymers synthesized through the reaction of diamine monomers with diisocyanates or, more recently, with carbon dioxide as a sustainable carbonyl source. sphinxsai.comresearchgate.net These materials are known for their excellent thermal stability and mechanical properties, which stem from the strong, ordered hydrogen bonds formed between the urea (B33335) linkages. researchgate.net

The synthesis of polyureas can be achieved through various methods, including the dehydrogenative coupling of diamines and methanol (B129727) catalyzed by ruthenium pincer complexes, which offers a sustainable alternative to traditional methods using toxic isocyanates. rsc.org While these general principles guide the fabrication of a wide range of polyureas, specific research detailing the use of N,N'-Diphenyldicarbonimidic diamide (B1670390) as a monomer or linker in the fabrication of such functional organic materials is not found in the current body of scientific literature. Its structure, containing a pre-formed urea-like linkage, differentiates it from typical diamine monomers used in polyurea synthesis.

Integration into Nanomaterials and Hybrid Architectures

The integration of specific organic molecules into nanomaterials and hybrid architectures is a key strategy for developing materials with enhanced or novel functionalities. This often involves using the organic component as a linker, a surface modifier, or a structural backbone for creating porous networks or complex three-dimensional structures.

Covalent Organic Frameworks and Hyperbranched Polymers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netresearchgate.net Their designable nature allows for the precise control of pore size, structure, and functionality, making them promising for applications in catalysis, sensing, and gas separation. researchgate.netunito.it The synthesis of COFs relies on reversible reactions that allow for simultaneous polymerization and error correction, leading to highly ordered crystalline structures. researchgate.net Typically, multitopic building blocks, such as diamines or trialdehydes, are used to form extended 2D or 3D networks. rsc.org

Hyperbranched polymers are three-dimensional dendritic macromolecules characterized by a highly branched architecture and a high density of functional groups. rsc.org Unlike perfect dendrimers, they can often be synthesized in a more straightforward one-step process. google.com Their unique properties, such as low viscosity and high solubility, make them suitable for applications in drug delivery, coatings, and as rheology modifiers. rsc.org

Despite the vast research into both COFs and hyperbranched polymers, there is no specific mention in the available literature of N,N'-Diphenyldicarbonimidic diamide being used as a building block or monomer for the synthesis of these architectures.

Applications in Gas Capture and Storage

Porous materials are extensively studied for their ability to capture and store gases, particularly for applications like carbon capture from industrial flue gas. Two-dimensional COFs, especially those with diamine-based linkers, have been theoretically investigated for CO2/N2 separation, showing potential as molecular sieving materials. rsc.org The functional groups within the pores of these materials can be tailored to have specific affinities for certain gas molecules. For instance, (diarylamino)benzene-based COFs have been developed for photocatalytic applications, demonstrating how framework chemistry can be tuned for specific redox processes. nih.gov

However, the application of materials derived from this compound for gas capture and storage has not been reported. The potential for the urea and amide groups within its structure to interact with acidic gases like CO2 remains a hypothetical area for future investigation.

Development of Materials for Energy Technologies

Functional organic and hybrid materials are at the forefront of research for next-generation energy technologies. Covalent Organic Frameworks, with their ordered porous structures and tunable electronic properties, are being explored as materials for photovoltaics, electrochemical biosensors, and light-harvesting applications. unito.it By incorporating specific donor-acceptor units into the COF structure, their semiconducting and photoactive properties can be precisely controlled. unito.it For example, COFs have been investigated as additives in dye-sensitized solar cells to improve their efficiency.

There is currently no available research demonstrating the use of this compound or materials derived from it in any energy-related technologies.

Structural Characterization of this compound-Derived Materials

The characterization of new materials is essential to understanding the relationship between their structure and properties. A variety of analytical techniques are employed to determine the chemical composition, connectivity, morphology, and crystalline nature of newly synthesized materials.

Powder X-ray Diffraction (PXRD) for Bulk Structure Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze the bulk crystallinity and phase of a material. For porous crystalline materials like COFs, PXRD is crucial for confirming the formation of the desired ordered framework. The positions and intensities of the diffraction peaks in a PXRD pattern provide information about the unit cell dimensions and the long-range order of the crystalline lattice. For example, the successful synthesis of highly crystalline polyureas and COFs is routinely confirmed by comparing the experimental PXRD patterns with those predicted from theoretical models. researchgate.netunito.it

As there are no published studies on the synthesis of crystalline materials derived from this compound, there is consequently no PXRD data available for such materials. The table below shows a hypothetical format for presenting such data, should it become available in future research.

Table 1: Hypothetical PXRD Data for a Material Derived from this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 5.8 | 15.22 | 100 | (100) |

| 9.9 | 8.93 | 45 | (200) |

| 11.6 | 7.62 | 30 | (210) |

| 25.5 | 3.49 | 80 | (001) |

Electron Microscopy (SEM, TEM) for Morphological Analysis

The morphological characterization of advanced materials is crucial for understanding their structure-property relationships. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials at the micro- and nanoscale.

In the context of materials incorporating this compound, SEM analysis would be instrumental in revealing key morphological features such as:

Particle Size and Distribution: Determining the size of individual particles and how they are distributed throughout the material matrix.

Surface Topography: Visualizing the surface texture, including features like smoothness, roughness, and the presence of any pores or cracks.

Dispersion: Assessing how well this compound is dispersed within a composite material, which is critical for achieving desired material properties.

TEM analysis would offer deeper insights into the internal structure, providing information on:

Crystallinity: Identifying crystalline and amorphous regions within the material.

Interfacial Characteristics: Examining the interface between this compound and the host material in composites.

Nanoscale Features: Resolving finer details of the material's internal structure that are not visible with SEM.

While the application of these techniques to materials containing this compound is of significant scientific interest, the absence of published research in this specific area prevents a detailed discussion of experimental findings. Future research in this field would be necessary to generate the data required for a thorough morphological analysis.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of N,n Diphenyldicarbonimidic Diamide

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR and Raman spectra of N,N'-Diphenyldicarbonimidic diamide (B1670390) exhibit characteristic bands corresponding to the vibrations of its various bonds. The key functional groups, the N-H and C=N bonds of the guanidine (B92328) core, and the C-H and C=C bonds of the phenyl rings, give rise to distinct vibrational modes.

Table 3: Key FT-IR Vibrational Bands for N,N'-Diphenyldicarbonimidic Diamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Medium-Strong, Broad | N-H stretching vibrations |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1650 | Strong | C=N stretching of the guanidine group |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H stretching |

| ~1600 | Very Strong | Aromatic ring stretching |

FT-IR spectroscopy is a convenient method for monitoring the progress of the synthesis of this compound. For example, in a synthesis involving the reaction of a thiourea (B124793) with an amine, the disappearance of the characteristic C=S stretching band of the starting material and the appearance of the strong C=N stretching band of the product can be readily followed. This allows for real-time assessment of the reaction's completion.

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.

The ESI-MS spectrum in positive ion mode typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺. For this compound (C₁₃H₁₃N₃, molecular weight 211.27 g/mol ), this would appear at an m/z of approximately 212.12. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides insights into the molecule's structure through its fragmentation pattern. While a detailed fragmentation study is complex, a plausible pathway involves the cleavage of the C-N bonds and fragmentation of the phenyl rings.

Table 5: ESI-MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ions (m/z) | Possible Neutral Loss |

|---|

This fragmentation data is consistent with the proposed structure of this compound, further corroborating the structural elucidation derived from NMR and vibrational spectroscopy.

X-ray Diffraction Techniques (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

Determination of Solid-State Molecular and Crystal Structures

Information regarding the solid-state and molecular crystal structure of this compound is not available in the public domain. To determine these characteristics, a pure crystalline sample of the compound would need to be synthesized and subjected to single-crystal X-ray diffraction analysis.

Such an analysis would yield crucial data, including:

Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ), space group, and number of molecules per unit cell (Z).

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the this compound molecule.

Conformational Analysis: The three-dimensional arrangement of the phenyl rings and the dicarbonimidic diamide core.

Intermolecular Interactions: Details of any hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

Without experimental data, any discussion of the solid-state structure would be purely speculative.

Elucidation of Coordination Geometries

The manner in which this compound acts as a ligand and coordinates to metal centers has not been documented through X-ray crystallography. The elucidation of coordination geometries would require the synthesis and crystallographic analysis of metal complexes containing this ligand.

Should such complexes be prepared and analyzed, X-ray diffraction would reveal:

Coordination Modes: How the ligand binds to the metal ion (e.g., monodentate, bidentate, bridging).

Coordination Number and Geometry: The number of donor atoms attached to the central metal atom and the resulting geometric arrangement (e.g., tetrahedral, square planar, octahedral).

Bonding Parameters: The precise lengths of the metal-ligand bonds.

Structural Impact: Any changes in the ligand's conformation upon coordination to a metal center.

The nitrogen and potentially oxygen atoms in the dicarbonimidic diamide backbone suggest it could be a versatile ligand in coordination chemistry, but experimental verification is currently lacking.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for N,N'-Diphenyldicarbonimidic Diamide (B1670390) Analogs

The classical synthesis of N,N'-Diphenyldicarbonimidic diamide involves the reaction of phenylisocyanate with urea (B33335), often in the presence of a catalyst. ontosight.ai However, current research is focused on developing more efficient, sustainable, and versatile synthetic routes to produce a diverse range of analogs. These new methodologies aim to overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions. This strategy allows for the modular construction of N,N'-diarylureas, which are structurally related to the target compound. By employing a one-pot arylation-deprotection protocol followed by a second arylation, researchers can synthesize unsymmetrical diaryl ureas with good to excellent yields. This method's flexibility in accommodating various (hetero)aryl halides and ureas opens the door to a wide array of this compound analogs with tailored electronic and steric properties.

Another area of exploration is the development of novel catalytic systems for the synthesis of related diamide structures. For instance, the use of copper-based catalysts has shown promise in the diamination of alkenes, a fundamental transformation that could be adapted for the synthesis of complex diamide derivatives. These innovative synthetic strategies are crucial for building libraries of this compound analogs, which are essential for structure-activity relationship (SAR) studies and the discovery of new applications.

Exploration of New Catalytic Transformations

The unique structural features of this compound, particularly the presence of multiple nitrogen and oxygen donor atoms, suggest its potential as a ligand in catalysis. While direct catalytic applications of this specific compound are still in the early stages of investigation, research on structurally similar molecules provides a roadmap for future exploration.

For example, related N,N'-diarylurea compounds have been shown to act as effective organocatalysts in various organic transformations. Their ability to form hydrogen bonds allows them to activate substrates and control the stereoselectivity of reactions. Future research will likely focus on designing and synthesizing chiral this compound analogs to explore their potential in asymmetric catalysis.

Furthermore, the diamide backbone of this compound could be modified to incorporate catalytically active metal centers. The development of well-defined metal complexes of this ligand could lead to new catalysts for a range of reactions, including oxidation, reduction, and carbon-carbon bond formation. The modular nature of the proposed synthetic routes for its analogs will be instrumental in fine-tuning the electronic and steric environment around the metal center to optimize catalytic activity and selectivity.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, advanced computational methods are being employed to gain deeper insights into its structure, properties, and potential applications.

Density Functional Theory (DFT) calculations are being used to predict the conformational preferences, electronic structure, and spectroscopic properties of this compound and its analogs. These theoretical studies can help rationalize experimental observations and guide the design of new molecules with enhanced performance. For instance, computational screening of virtual libraries of analogs can identify promising candidates for specific applications, such as catalysis or materials science, thereby reducing the need for extensive and costly experimental work.

Molecular dynamics (MD) simulations can provide valuable information about the behavior of this compound in different environments, such as in solution or within a polymer matrix. This can aid in understanding its solubility, aggregation behavior, and interactions with other molecules, which is crucial for its formulation and application in various materials.

Table 1: Predicted Properties of this compound Analogs using DFT

| Analog | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|---|

| N,N'-bis(4-methoxyphenyl)dicarbonimidic diamide | 3.5 | -5.2 | -1.5 | 3.7 |

| N,N'-bis(4-nitrophenyl)dicarbonimidic diamide | 1.2 | -6.8 | -3.2 | 3.6 |

Integration into Next-Generation Advanced Materials

The inherent properties of this compound, such as its rigid structure and potential for hydrogen bonding, make it an attractive building block for the development of next-generation advanced materials. ontosight.ai

One area of significant interest is its incorporation into polymers. By functionalizing the phenyl rings with polymerizable groups, this compound can be integrated into polymer backbones or used as a cross-linking agent. The resulting polymers could exhibit enhanced thermal stability, mechanical strength, and specific recognition properties due to the presence of the diamide motif. These materials could find applications in areas such as high-performance plastics, membranes for separation processes, and sensors.

Furthermore, the potential for this compound and its derivatives to self-assemble into well-ordered supramolecular structures is being explored. Through non-covalent interactions like hydrogen bonding and π-π stacking, these molecules could form gels, liquid crystals, or other organized assemblies with unique optical or electronic properties. These "smart" materials could be responsive to external stimuli such as light, temperature, or chemical analytes, making them suitable for applications in drug delivery, tissue engineering, and optoelectronics. The investigation into its nonlinear optical (NLO) properties is a particularly promising avenue, with related structures showing potential for applications in photonic devices.

Q & A

Q. What are the recommended synthetic routes for N,N'-Diphenyldicarbonimidic diamide, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between phenyl isocyanate derivatives and urea analogs under anhydrous conditions. Key steps include controlling stoichiometry (e.g., 1:2 molar ratio of phenyl groups to carbonylimidic precursors) and using catalysts like triethylamine to minimize side products . Purity optimization involves recrystallization from ethanol/chloroform mixtures (1:1 v/v) and characterization via HPLC (>98% purity threshold) .

Q. How can structural characterization of this compound be performed?

Use a combination of FT-IR (to confirm N-H and C=O stretches at ~3300 cm⁻¹ and ~1680 cm⁻¹, respectively) and NMR (¹H NMR: aromatic protons at δ 7.2–7.5 ppm; ¹³C NMR: carbonyl signals at ~165 ppm). Single-crystal X-ray diffraction is recommended for resolving conformational details, as polymorphic forms may arise from hydrogen-bonding variations .

Q. What solvents and conditions ensure stability during storage?

The compound is hygroscopic and degrades under acidic/basic conditions. Store in anhydrous DMSO or DMF at –20°C. Stability assays show <5% decomposition over 6 months when protected from light .

Advanced Research Questions

Q. What analytical challenges arise in detecting this compound in natural extracts?

Co-elution with structurally similar compounds (e.g., imidodicarbonimidic analogs) complicates identification. UPLC-qTOF-MS with collision-induced dissociation (CID) at 20–30 eV distinguishes the compound via unique fragments (m/z 237.26 [M+H]⁺ → m/z 120.08 [C₆H₅N₂]⁺) .

Q. How does polymorphism affect the material properties of this compound?

Two conformational polymorphs (Forms 1 and 2) exhibit distinct melting points (Form 1: 185–187°C; Form 2: 178–180°C) due to hydrogen-bonding networks. Form 1 adopts a planar arrangement (synperiplanar carbonyl groups), while Form 2 shows a staggered geometry, altering solubility by ~15% in polar solvents .

Q. What role does this compound play in coordination chemistry?

The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Pd²⁺, Cu²⁺). X-ray studies of PdCl₂ adducts reveal square-planar geometry with bond angles of 89.5°–91.2°, enhancing catalytic activity in cross-coupling reactions (e.g., decarboxylative arylations with 85–92% yield) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.